(R)-(-)-3-Bromo-2-methyl-1-propanol (CAS: 93381-28-3) is a highly versatile, bifunctional C4 chiral building block essential for asymmetric synthesis. Featuring a primary alcohol, a primary bromide, and a strictly defined (R)-configured methyl stereocenter, it serves as a foundational precursor for complex natural products, polyketides, and pharmaceutical active ingredients. From a procurement perspective, its value lies in providing immediate access to a reactive electrophilic site (bromide) and a nucleophilic/protectable site (hydroxyl) while guaranteeing high enantiomeric excess (ee). This eliminates the need for early-stage asymmetric catalysis or late-stage chiral resolution, streamlining industrial workflows and ensuring reproducible stereocontrol in the synthesis of high-value target molecules .
Substituting (R)-(-)-3-Bromo-2-methyl-1-propanol with its racemic counterpart or closely related structural analogs introduces severe inefficiencies in synthetic workflows. Utilizing racemic 3-bromo-2-methyl-1-propanol immediately caps the theoretical yield of the desired stereoisomer at 50% and necessitates resource-intensive late-stage separation techniques, such as chiral chromatography or diastereomeric salt crystallization, which drastically inflate solvent use and labor costs. Substitution with the opposite (S)-enantiomer is biologically catastrophic in pharmaceutical applications, as it yields the incorrect stereocenter, often completely abolishing target binding affinity or generating toxic off-target effects [1]. Furthermore, attempting to substitute the bromide with a cheaper chloro analog (e.g., (R)-3-chloro-2-methyl-1-propanol) reduces leaving group reactivity, requiring harsher reaction conditions that risk racemization or unwanted elimination side-reactions.
In the synthesis of complex chiral molecules, the use of enantiopure (R)-(-)-3-Bromo-2-methyl-1-propanol directly transfers the stereocenter to the target molecule with >98% enantiomeric excess. When compared to using racemic 3-bromo-2-methyl-1-propanol, the enantiopure starting material doubles the theoretical yield of the desired product. The racemate strictly limits the maximum yield of the correct enantiomer to 50% and requires downstream chiral resolution, which typically recovers only 30-40% of the target compound after multiple crystallization or chromatography cycles [1].
| Evidence Dimension | Maximum theoretical yield of desired enantiomer |
| Target Compound Data | 100% theoretical yield (direct incorporation of >98% ee) |
| Comparator Or Baseline | Racemic 3-Bromo-2-methyl-1-propanol (50% theoretical yield max) |
| Quantified Difference | 2x higher theoretical yield; eliminates >50% material waste associated with resolution. |
| Conditions | Multi-step total synthesis requiring a fixed C-methyl stereocenter. |
Procuring the enantiopure building block eliminates costly and wasteful late-stage chiral resolution, significantly improving overall process mass intensity (PMI).
Methyl (S)-3-hydroxy-2-methylpropionate (Roche ester) is a common alternative starting material for introducing a chiral methyl group. However, utilizing the Roche ester requires a multi-step sequence: reduction of the ester to a diol, followed by selective monoprotection or activation of one hydroxyl group to a halide. (R)-(-)-3-Bromo-2-methyl-1-propanol bypasses these steps entirely, providing an immediately reactive primary bromide and a primary alcohol in zero additional synthetic steps [1]. This reduction in step count minimizes cumulative yield losses and reduces the procurement burden of reducing agents (e.g., LiAlH4 or DIBAL-H) and halogenating reagents.
| Evidence Dimension | Synthetic steps to reactive chiral halo-alcohol |
| Target Compound Data | 0 steps (ready to use) |
| Comparator Or Baseline | Roche ester (Methyl (S)-3-hydroxy-2-methylpropionate) (2-3 steps) |
| Quantified Difference | Saves 2-3 synthetic steps and associated reagent/solvent costs. |
| Conditions | Preparation of C4 electrophilic building blocks for convergent synthesis. |
Reducing synthetic steps directly lowers labor, reagent, and solvent costs, making this compound a superior choice for streamlined manufacturing.
In nucleophilic aliphatic substitution (SN2) reactions, the nature of the leaving group dictates the required reaction conditions. (R)-(-)-3-Bromo-2-methyl-1-propanol utilizes a bromide leaving group, which is approximately 50 times more reactive than the corresponding chloride in typical SN2 processes [1]. As a result, substitutions on the bromo compound can proceed at moderate temperatures (e.g., 50-70 °C), whereas the (R)-3-chloro-2-methyl-1-propanol analog often requires prolonged heating at >100 °C or the addition of Finkelstein catalysts (e.g., NaI). These harsher conditions increase the risk of base-catalyzed elimination or racemization of the sensitive chiral center.
| Evidence Dimension | Relative SN2 reaction rate and required temperature |
| Target Compound Data | High reactivity (moderate temperatures, 50-70 °C) |
| Comparator Or Baseline | (R)-3-Chloro-2-methyl-1-propanol (Low reactivity, >100 °C or additive required) |
| Quantified Difference | ~50x faster reaction kinetics; lowers required reaction temperature by 30-50 °C. |
| Conditions | Bimolecular nucleophilic substitution (SN2) with amines or cyanides. |
Milder reaction conditions prevent thermal degradation and racemization, ensuring high-purity product profiles and lowering energy costs during scale-up.
Because it provides a pre-established, enantiopure methyl stereocenter, this compound is the ideal starting material for the convergent synthesis of complex polyketides, such as Epothilone C fragments or erythromycin intermediates. Its use avoids the need for complex, late-stage asymmetric alkylation steps, ensuring high stereochemical fidelity and overall yield [1].
The compound is highly suited for the synthesis of specialty amino acids, such as (S)-2-methyl-GABA derivatives. The primary bromide allows for facile nucleophilic displacement by cyanide under mild conditions (preserving the stereocenter), followed by reduction and oxidation of the primary alcohol to yield the target amino acid without the need for chiral resolution [2].
In drug discovery and manufacturing, where regulatory agencies mandate strict enantiomeric purity, this building block is prioritized over racemates to synthesize active pharmaceutical ingredients (APIs). It ensures that the final drug candidate possesses the correct spatial orientation required for optimal receptor binding and therapeutic efficacy.
Irritant